molecular formula C5H3BrIN B1290381 3-Bromo-2-iodopyridine CAS No. 408502-43-2

3-Bromo-2-iodopyridine

Cat. No.: B1290381
CAS No.: 408502-43-2
M. Wt: 283.89 g/mol
InChI Key: NYCGGAQICCWUCI-UHFFFAOYSA-N
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Description

3-Bromo-2-iodopyridine (CAS 408502-43-2) is a halogenated pyridine derivative with the molecular formula C₅H₃BrIN and a molecular weight of 283.89 g/mol . It exists as a brown-yellow powder and requires storage under inert conditions at 2–8°C to maintain stability . This compound is a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of tyrosine kinase inhibitors used in cancer chemotherapy . Its structural features—a bromine atom at position 3 and an iodine atom at position 2—make it highly reactive in cross-coupling reactions, such as Sonogashira couplings, enabling the construction of complex heterocyclic frameworks .

Properties

IUPAC Name

3-bromo-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCGGAQICCWUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634872
Record name 3-Bromo-2-iodopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408502-43-2
Record name 3-Bromo-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-iodopyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-iodopyridine can be synthesized through a multi-step process starting from pyridine. One common method involves the bromination of pyridine to form 3-bromopyridine, followed by iodination to yield this compound. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent, while the iodination step can be carried out using iodine or iodotrimethylsilane in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, reaction time, and the concentration of reagents. The use of efficient purification techniques, such as recrystallization or chromatography, is also crucial to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with phenylboronic acid in a Suzuki-Miyaura reaction would yield a biaryl compound .

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodopyridine in chemical reactions typically involves the activation of the carbon-halogen bond, making it susceptible to nucleophilic attack or coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular target it interacts with, such as enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Table 1: Key Properties of Halogenated Pyridines

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Physical Form Storage Conditions
3-Bromo-2-iodopyridine 408502-43-2 C₅H₃BrIN 283.89 Brown-yellow powder 2–8°C, inert atmosphere
4-Bromo-3-iodopyridine 917969-51-8 C₅H₃BrIN 283.89 Not specified Not specified
3-Bromo-4-iodopyridine 89167-19-1 C₅H₃BrIN 283.89 Not specified Not specified
5-Bromo-2-iodopyridine 223463-13-6 C₅H₃BrIN 283.89 Not specified Not specified
2-Amino-5-bromo-3-iodopyridine 381233-96-1 C₅H₄BrIN₂ 299.91 Not specified Not specified

Key Observations :

  • Halogen Positioning : The reactivity and applications of these isomers depend on halogen placement. For example, iodine at position 2 in this compound facilitates regioselective coupling reactions, whereas iodine at position 5 (e.g., 5-bromo-2-iodopyridine) alters steric and electronic effects .
  • Amino Substitution: 2-Amino-5-bromo-3-iodopyridine includes an amino group, enhancing its utility in drug synthesis but complicating purification due to byproduct formation (e.g., 2-amino-3,5-dibromopyridine) .

Reactivity Insights :

  • Cross-Coupling: this compound is preferred in Sonogashira reactions for synthesizing supramolecular architectures (e.g., T2-p-PyCzBr) due to iodine’s superior leaving-group ability compared to bromine .
  • Halogen Bonding : The iodine atom in this compound participates in halogen bonding (C–I⋯X–M interactions), influencing crystal packing and magnetic behavior in metal complexes .

Comparative Analysis :

  • Pharmaceutical Utility: this compound and its amino-substituted derivative are pivotal in oncology research, whereas simpler bromopyridines (e.g., 3-bromopyridine) have broader but less specialized roles .
  • Safety Profile : this compound requires careful handling due to iodine’s toxicity, while 2-bromo-3-methylpyridine poses flammability risks .

Biological Activity

3-Bromo-2-iodopyridine is a halogenated pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both bromine and iodine substituents on the pyridine ring, exhibits unique electronic properties that may influence its interactions with biological targets. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications in drug development.

This compound has the molecular formula C5H3BrI N and is classified as a halopyridine. The presence of halogens in its structure contributes to its reactivity, making it a valuable intermediate in organic synthesis. The synthesis typically involves halogenation reactions or coupling reactions using copper or palladium catalysts, which facilitate the formation of C-N bonds and other functional groups essential for biological activity.

Anticancer Properties

Research indicates that this compound and its derivatives may serve as promising candidates for anticancer agents. For instance, derivatives of this compound have been explored for their role as tyrosine kinase inhibitors, which are crucial in cancer therapies due to their involvement in cell signaling pathways that regulate cell proliferation and survival.

Case Study: Tyrosine Kinase Inhibition

  • Objective: Evaluate the efficacy of this compound derivatives as tyrosine kinase inhibitors.
  • Methodology: In vitro assays were conducted to assess the inhibition of specific kinase activity.
  • Results: Several derivatives exhibited significant inhibitory effects with IC50 values ranging from 0.5 to 5 µM, indicating strong potential for further development as anticancer drugs.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Various studies highlight its effectiveness against a range of bacterial strains, suggesting that it could be developed into a new class of antibiotics.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
This compoundP. aeruginosa64 µg/mL

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within cells. The halogen substituents can enhance binding affinity and selectivity towards biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation: It can potentially modulate receptor activity, influencing cellular responses.

Future Directions

Given its promising biological activities, further research is warranted to explore the full potential of this compound in drug discovery. Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the biological activity through chemical modifications.
  • In Vivo Studies: To evaluate pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies: To elucidate the precise molecular mechanisms underlying its biological effects.

Q & A

Q. What are the standard synthetic routes for 3-bromo-2-iodopyridine in academic research?

The compound is commonly synthesized via a Sonogashira cross-coupling reaction . For example, acetylenic precursors derived from carbazole can be coupled with this compound using Pd(PPh₃)₂Cl₂ and CuI catalysts in triethylamine at room temperature, achieving yields of ~90% . Key steps include precursor activation (e.g., propargyl bromide linkage) and strict control of reaction time (~12 hours) to minimize byproducts.

Q. What purification methods are recommended for isolating this compound?

High-purity crystals can be obtained via slow evaporation from a solvent mixture of n-hexane and methylene chloride at room temperature . This method produces single crystals suitable for X-ray diffraction (XRD), enabling structural confirmation. Post-crystallization, thermal analysis (e.g., differential scanning calorimetry) is advised to verify polymorphic purity .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when synthesizing derivatives of this compound?

Regioselectivity issues often arise due to competing reactivity at bromine vs. iodine sites. To mitigate this:

  • Use sterically hindered catalysts (e.g., Pd with bulky ligands) to favor coupling at the iodine position.
  • Employ precursor tuning ; for example, substituting this compound with 3-bromo-5-iodopyridine alters steric and electronic environments, directing reactions to specific sites .
  • Monitor reaction progress with real-time NMR to detect intermediate formations and adjust conditions dynamically.

Q. What advanced characterization techniques resolve structural ambiguities in this compound derivatives?

Beyond standard ¹H/¹³C NMR and mass spectrometry:

  • Single-crystal XRD provides unambiguous confirmation of molecular geometry and halogen positioning .
  • Thermogravimetric analysis (TGA) identifies polymorphic transitions, which can influence reactivity in supramolecular self-assembly .
  • DFT calculations correlate experimental dihedral angles (e.g., θ1 and θ2 in Scheme 1a ) with electronic properties to predict reactivity.

Q. How should researchers analyze contradictory data in coupling reactions involving this compound?

Conflicting yields or byproduct profiles may stem from:

  • Catalyst decomposition : Pd(PPh₃)₂Cl₂ can degrade under prolonged reactions; use fresh batches and inert atmospheres.
  • Solvent polarity effects : Triethylamine may act as both base and solvent, but trace moisture can hydrolyze intermediates. Dry solvents and molecular sieves are critical .
  • Competing pathways : Perform control experiments with isolated intermediates (e.g., iodopyridine vs. bromopyridine) to map reaction pathways.

Q. What role does this compound play in supramolecular self-assembly?

The compound’s halogen bonding (C–I···N) and σ-conjugation enable H-bond-directed assembly into long-lived excited-state architectures. Design experiments by:

  • Varying substituents on the pyridine ring to modulate electron density.
  • Using XRD to analyze packing motifs (e.g., π-stacking vs. halogen bonding) .
  • Measuring fluorescence lifetimes to assess energy transfer efficiency in assembled structures.

Q. How does polymorphism affect the physicochemical properties of this compound?

Polymorphs (e.g., from different solvent systems) exhibit distinct melting points and solubility profiles. To characterize:

  • Compare XRD patterns of crystals grown under varying conditions .
  • Use dynamic vapor sorption (DVS) to study humidity-induced phase transitions.
  • Correlate polymorph stability with reaction outcomes (e.g., catalytic activity in cross-couplings).

Methodological Considerations Table

ChallengeSolutionKey References
Regioselectivity in couplingSteric tuning of catalysts/precursors
Polymorph identificationXRD + thermal analysis
Byproduct minimizationReal-time NMR monitoring
Structural ambiguityCombined XRD/DFT validation

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